2,2',4-Trihydroxy-5'-methylchalcone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(E)-3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-10-2-6-14(18)13(8-10)15(19)7-4-11-3-5-12(17)9-16(11)20/h2-9,17-18,20H,1H3/b7-4+ |

InChI Key |

DALTUEQXZSBGHN-QPJJXVBHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C=C(C=C2)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O |

Synonyms |

2,4,2'-trihydroxy-5'-methylchalcone |

Origin of Product |

United States |

Foundational & Exploratory

2,2',4-Trihydroxy-5'-methylchalcone chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2,2',4-Trihydroxy-5'-methylchalcone. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

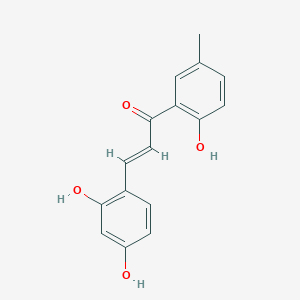

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one[1] |

| Molecular Formula | C₁₆H₁₄O₄[1] |

| Molecular Weight | 270.28 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O |

| InChIKey | DALTUEQXZSBGHN-UHFFFAOYSA-N[1] |

| PubChem CID | 459987[1] |

Physicochemical and Spectral Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from computed data and the known characteristics of related hydroxychalcones.

Table 2: Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.5 | Computed by PubChem[1] |

| Topological Polar Surface Area | 77.8 Ų | Computed by PubChem[1] |

| Melting Point | 193-194 °C | Experimental, for isomer 2,2',4'-Trihydroxychalcone[2] |

Table 3: General Spectral Data for Hydroxychalcones

| Spectral Method | Characteristic Peaks |

| ¹H NMR | Aromatic Protons: δ 6.0-8.0 ppmVinylic Protons (Hα, Hβ): δ 7.0-8.0 ppm (as doublets, J ≈ 15-16 Hz for trans isomer)[3][4]Hydroxyl Protons: δ 9.0-13.0 ppm (intramolecular H-bond)Methyl Protons: δ 2.0-2.5 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O): δ 186-197 ppmVinylic Carbons (Cα, Cβ): δ 116-128 ppm (Cα), δ 137-146 ppm (Cβ)Aromatic Carbons: δ 100-165 ppm |

| IR Spectroscopy (cm⁻¹) | O-H Stretch (Hydroxyl): 3200-3600 (broad)C-H Stretch (Aromatic): 3000-3100C=O Stretch (Ketone): 1630-1660C=C Stretch (Vinylic & Aromatic): 1500-1600[3] |

| Mass Spectrometry | [M+H]⁺: m/z 271.0965[M-H]⁻: m/z 269.0819 |

Synthesis and Experimental Protocols

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an aldol condensation between an acetophenone and a benzaldehyde. For this compound, the precursors are 2-hydroxy-5-methylacetophenone and 2,4-dihydroxybenzaldehyde.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (General)

-

Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-hydroxy-5-methylacetophenone and 2,4-dihydroxybenzaldehyde in a suitable solvent such as ethanol.

-

Catalysis: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 40-60% potassium hydroxide or sodium hydroxide. The reaction mixture will typically develop a deep color.

-

Reaction: Allow the mixture to stir at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~4-5), which will cause the chalcone to precipitate out as a solid.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, extensive research on its close structural isomer, 2,2',4'-trihydroxychalcone , provides strong indications of its potential biological activities and mechanisms of action. Chalcones, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties.[5][6]

Anticancer and Anti-inflammatory Effects

Research on 2,2',4'-trihydroxychalcone has demonstrated significant antitumor effects on the A549 human lung cancer cell line.[7] The compound was found to:

-

Inhibit cancer cell proliferation, migration, and invasion.[7]

-

Promote apoptosis (programmed cell death) in cancer cells.[7]

-

Reduce the expression of metalloproteinases (MMP-2/9), Bcl-2, and vascular endothelial growth factor (VEGF).[7]

-

Increase the expression of pro-apoptotic proteins like Bax and caspase-3.[7]

Modulation of the PI3K/AKT/NF-κB Signaling Pathway

The anticancer and anti-inflammatory effects of 2,2',4'-trihydroxychalcone are largely attributed to its ability to suppress the PI3K/AKT/NF-κB signaling pathway .[7] This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.

Caption: Postulated inhibition of the PI3K/AKT/NF-κB pathway.

By inhibiting key kinases like PI3K and AKT, the chalcone prevents the downstream activation of NF-κB, a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and metastasis.[7]

Modulation of RORγt

Further studies have identified 2,2',4'-trihydroxychalcone as an inhibitor of Retinoid-related orphan receptor gamma t (RORγt).[8] RORγt is a crucial transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases. This suggests a potential therapeutic role for this class of chalcones in treating Th17-driven autoimmune disorders.[8]

References

- 1. 2,4,2'-Trihydroxy-5'-methyl chalcone | C16H14O4 | CID 459987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',4'-TRIHYDROXYCHALCONE | 26962-50-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-HYDROXYCHALCONE(42224-53-3) 1H NMR spectrum [chemicalbook.com]

- 5. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,2',4-Trihydroxy-5'-methylchalcone: Synthesis, Biological Evaluation, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have not identified any reported natural sources of 2,2',4-Trihydroxy-5'-methylchalcone. This technical guide, therefore, focuses on its plausible synthesis, methods for its biological evaluation, and the known signaling pathways of structurally similar trihydroxychalcones.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are notable for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a technical overview of this compound, a specific trihydroxychalcone. While its natural occurrence is not documented, this document outlines a probable synthetic route and standard experimental protocols for assessing its biological potential, along with insights into the signaling pathways likely modulated by this class of compounds.

Synthesis of this compound

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative.

Proposed Synthetic Scheme

The synthesis of this compound would likely proceed via the Claisen-Schmidt condensation of 2',4'-dihydroxy-5'-methylacetophenone and 2-hydroxybenzaldehyde in the presence of a base catalyst, such as sodium hydroxide.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a generalized procedure based on standard methods for chalcone synthesis.

-

Preparation of Reactants:

-

Dissolve 1.0 equivalent of 2',4'-dihydroxy-5'-methylacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, dissolve 1.0 equivalent of 2-hydroxybenzaldehyde in ethanol.

-

-

Reaction Setup:

-

Cool the solution of the acetophenone to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (2-4 equivalents) to the cooled acetophenone solution while stirring. Maintain the temperature below 10°C.

-

-

Condensation Reaction:

-

Add the ethanolic solution of 2-hydroxybenzaldehyde dropwise to the reaction mixture over a period of 30-60 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.

-

-

Characterization:

-

The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Biological Evaluation Protocols

The following are standard protocols to assess the potential cytotoxic and anti-inflammatory activities of the synthesized chalcone.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with various concentrations of the chalcone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of the chalcone for 1 hour.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

Quantitative Data Summary

The following tables present illustrative quantitative data that could be obtained from the described biological assays.

Table 1: Illustrative Cytotoxicity (IC50) of this compound on Various Cancer Cell Lines.

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |

| A549 (Lung Cancer) | 22.5 ± 2.1 |

| HeLa (Cervical Cancer) | 18.9 ± 1.5 |

| Positive Control (Doxorubicin) | 0.8 ± 0.1 |

Table 2: Illustrative Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages.

| Compound Concentration (µM) | % NO Inhibition |

| 1 | 12.5 ± 2.3 |

| 10 | 45.8 ± 3.1 |

| 50 | 82.1 ± 4.5 |

| Positive Control (L-NAME) | 95.2 ± 2.0 |

Signaling Pathways

Chalcones are known to exert their anti-inflammatory effects by modulating key signaling pathways. The presence of hydroxyl groups on the aromatic rings is crucial for these activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many chalcones inhibit the activation of NF-κB.

Biosynthesis pathway of hydroxylated and methylated chalcones

An In-depth Technical Guide on the Biosynthesis Pathway of Hydroxylated and Methylated Chalcones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the formation of hydroxylated and methylated chalcones. It includes a detailed description of the key enzymes involved, quantitative data on their activity, detailed experimental protocols for their study, and visualizations of the pathway and experimental workflows.

Chalcones are the biogenetic precursors to the vast class of flavonoid compounds and are synthesized in plants through the phenylpropanoid pathway.[1][2] The formation of the basic chalcone scaffold and its subsequent modification through hydroxylation and methylation involves a series of enzymatic steps.

The biosynthesis begins with the condensation of one molecule of a CoA-ester, typically p-coumaroyl-CoA, with three molecules of malonyl-CoA.[3][4] This reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase, which performs a series of decarboxylation, condensation, and cyclization reactions to form the characteristic C6-C3-C6 structure of chalcones, with naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone) being a primary product.[3][5][6]

Following its synthesis, the chalcone can undergo several modifications:

-

Isomerization: Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone (e.g., naringenin).[7][8][9] This is a key branching point in flavonoid biosynthesis, leading to the production of flavanones, flavonols, and anthocyanins.[10][11]

-

Hydroxylation: Hydroxyl groups can be added to the A or B rings of the chalcone structure. This process is often catalyzed by cytochrome P450-dependent monooxygenases. For instance, microbial systems have been shown to employ cytochrome P450 enzymes for chalcone hydroxylation.[12]

-

Methylation: The hydroxyl groups of chalcones can be methylated in a reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[13][14] A well-characterized example is Chalcone O-methyltransferase (ChOMT), which transfers a methyl group from SAM to a hydroxyl group on the chalcone, such as in the methylation of isoliquiritigenin (4,2',4'-trihydroxychalcone).[13][15]

These modifications are crucial as they significantly alter the chemical properties and biological activities of the resulting compounds.

Pathway Visualization

References

- 1. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webpages.charlotte.edu [webpages.charlotte.edu]

- 6. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 7. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]

- 9. Chalcone isomerase - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 11. Role of a chalcone isomerase-like protein in flavonoid biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial transformations of chalcones: hydroxylation, O-demethylation, and cyclization to flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Phenylpropene O-Methyltransferases from Sweet Basil: Facile Change of Substrate Specificity and Convergent Evolution within a Plant O-Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of 2,2',4-Trihydroxy-5'-methylchalcone: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the mass spectrometry (MS) analysis of 2,2',4-Trihydroxy-5'-methylchalcone (C₁₆H₁₄O₄), a chalcone derivative of interest to researchers in natural product chemistry and drug development. Chalcones are a class of flavonoids known for their diverse biological activities, and mass spectrometry is an indispensable tool for their structural elucidation, characterization, and quantification. This document outlines the key molecular properties, predicted fragmentation patterns, and detailed experimental protocols for the analysis of this specific compound. It is intended for scientists and professionals requiring a robust understanding of how to apply mass spectrometric techniques to the study of substituted chalcones.

Molecular Properties and Predicted Ionization Data

This compound has a molecular formula of C₁₆H₁₄O₄. High-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition. Based on its structure, the compound is expected to ionize efficiently using electrospray ionization (ESI) in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. The predicted mass-to-charge ratios (m/z) for its primary ions are summarized below.

| Property | Value |

| IUPAC Name | (E)-1-(2-hydroxy-5-methylphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one[1] |

| Molecular Formula | C₁₆H₁₄O₄[1] |

| Monoisotopic Mass | 270.0892 g/mol |

| Predicted [M+H]⁺ (monoisotopic) | 271.0965 m/z |

| Predicted [M-H]⁻ (monoisotopic) | 269.0819 m/z |

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing structural insights. The fragmentation of chalcones is well-characterized and typically involves cleavage at the α,β-unsaturated ketone core, leading to the separation of the A and B rings. Other common fragmentation pathways include the neutral loss of small molecules like water (H₂O) and carbon monoxide (CO).[2]

The fragmentation pattern for this compound can be predicted based on the known behavior of similar chalcone structures, such as 2',4',4-trihydroxychalcone.[3] In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 269.1) is expected to cleave, yielding characteristic fragment ions corresponding to the substituted A and B rings.

Tabulated Mass Spectrometry Data

The following table summarizes the key predicted ions and their origins for this compound based on MS/MS analysis. This data is essential for confirming the compound's identity in complex mixtures.

| Ion Type | Predicted m/z | Description of Fragment / Loss |

| [M+H]⁺ | 271.1 | Protonated molecular ion |

| [M-H]⁻ | 269.1 | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | 253.1 | Neutral loss of a water molecule from the protonated precursor |

| [M+H - CO]⁺ | 243.1 | Neutral loss of carbon monoxide from the protonated precursor |

| Fragment Ion (A-ring) | 135.0 | Resulting from Retro-Diels-Alder (RDA) fission of the deprotonated precursor, corresponding to the 2-hydroxy-5-methylphenoxide moiety. |

| Fragment Ion (B-ring) | 133.0 | Resulting from RDA fission of the deprotonated precursor, corresponding to the 2,4-dihydroxystyrenyl moiety. |

Experimental Protocol for Mass Spectrometry Analysis

A robust and reproducible protocol is critical for accurate analysis. The following outlines a standard procedure for LC-MS/MS analysis of this compound.

4.1. Sample Preparation

-

Standard Solution: Accurately weigh approximately 1 mg of this compound standard.

-

Dissolution: Dissolve the compound in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a working solution by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration range of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates prior to injection.[4]

4.2. Liquid Chromatography (LC) Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

4.3. Mass Spectrometry (MS) Parameters

-

Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap.

-

Scan Range: 50 - 500 m/z.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

MS/MS Analysis: Data-dependent acquisition (DDA) mode. Select the top 3 most intense ions from the MS1 scan for collision-induced dissociation (CID).

-

Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

-

Molecular Ion Identification: Extract the chromatogram for the predicted m/z of the [M+H]⁺ (271.1) and [M-H]⁻ (269.1) ions to confirm the presence and retention time of the target compound.

-

Formula Confirmation: Utilize the high-resolution data from the TOF analyzer to confirm that the measured accurate mass is within a 5 ppm tolerance of the theoretical mass, thereby verifying the elemental formula (C₁₆H₁₄O₄).

-

Fragmentation Analysis: Analyze the MS/MS spectrum to identify the key fragment ions as detailed in Section 3. Match the observed fragments to the predicted cleavage patterns to provide definitive structural confirmation. The presence of ions at m/z 135.0 and 133.0 in negative mode would be strong evidence for the chalcone backbone.

References

- 1. 2,4,2'-Trihydroxy-5'-methyl chalcone | C16H14O4 | CID 459987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,2',4-Trihydroxy-5'-methylchalcone

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,2',4-Trihydroxy-5'-methylchalcone. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the spectroscopic properties of chalcones.

Introduction to Chalcone Spectroscopy

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that are precursors to flavonoids and possess a wide range of biological activities. Their conjugated system, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl group, is responsible for their characteristic UV-Vis absorption spectra. Typically, chalcones exhibit two main absorption bands:

-

Band I: An intense absorption band in the range of 340–390 nm, which is attributed to the π → π* electronic transition of the cinnamoyl system.

-

Band II: A less intense absorption band occurring between 220–270 nm, resulting from the π → π* transition of the benzoyl moiety.

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic rings, as well as the polarity of the solvent used for analysis.

Predicted UV-Vis Absorption Data

The table below summarizes the UV-Vis absorption data for several related chalcone derivatives to provide a comparative reference.

| Compound Name | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 2'-Hydroxy-4-methoxychalcone | Ethanol | 365 | 240 | Not specified |

| 2',4',4-Trihydroxychalcone | Not specified | 370 | Not specified | Not specified |

| 2-Methoxy-2'-hydroxychalcone | Ethanol | 362 | 292 | Not specified |

| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Methanol | 339 | 225 | Not specified |

| General Substituted Chalcones | Dimethylformamide | 347-389 | 260-297 | Not specified |

Data compiled from analogous compounds reported in the literature.[1][2]

Based on these analogs, this compound is expected to exhibit a major absorption band (Band I) in the region of 360-380 nm.

Factors Influencing the UV-Vis Spectrum

The electronic transitions within the chalcone scaffold are influenced by several factors, which can be strategically utilized in experimental design and data interpretation.

Caption: Factors influencing the UV-Vis absorption spectrum of chalcones.

-

Substituent Effects: Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, on the aromatic rings generally cause a bathochromic shift (a shift to longer wavelengths) of the main absorption band.[3] The 2'-hydroxy group, in particular, can form a hydrogen bond with the carbonyl oxygen, leading to a significant red shift.

-

Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima. An increase in solvent polarity can lead to either a bathochromic or hypsochromic (blue) shift, depending on the nature of the electronic transition and the specific interactions between the chalcone and the solvent molecules.

-

pH: For chalcones with hydroxyl groups, the pH of the solution can significantly alter the UV-Vis spectrum. In basic media, deprotonation of the hydroxyl groups can lead to the formation of phenoxide ions, which results in a bathochromic shift and an increase in the molar absorptivity.

Experimental Protocol for UV-Vis Spectroscopy

The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of a chalcone derivative.

4.1. Materials and Instrumentation

-

Chalcone Sample: this compound (or analog) of high purity.

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, dimethylformamide, cyclohexane).

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

4.2. Procedure

-

Preparation of Stock Solution: Accurately weigh a small amount of the chalcone and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M. The optimal concentration should yield an absorbance value between 0.2 and 1.0 at the λmax.

-

Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank reference.

-

Spectral Measurement:

-

Fill a quartz cuvette with the blank solvent and record the baseline spectrum.

-

Rinse the cuvette with the chalcone solution before filling it.

-

Record the UV-Vis spectrum of the chalcone solution over a wavelength range of 200–500 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Caption: Workflow for UV-Vis spectroscopic analysis of a chalcone.

Conclusion

While direct experimental data for this compound is not currently published, a comprehensive understanding of its UV-Vis absorption properties can be derived from the analysis of structurally similar compounds. The presence of multiple hydroxyl groups is expected to result in a primary absorption band in the UVA region (around 360-380 nm). The provided experimental protocol offers a standardized approach for obtaining precise spectral data for this and other chalcone derivatives, which is crucial for their potential applications in drug discovery and materials science. Further experimental work is necessary to precisely determine the λmax and molar absorptivity of the title compound in various solvents.

References

An In-Depth Technical Guide to the Solubility of 2,2',4-Trihydroxy-5'-methylchalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2',4-Trihydroxy-5'-methylchalcone, a flavonoid compound of interest for its potential therapeutic applications. Understanding the solubility of this chalcone in various solvents is a critical foundational step in the preclinical development of new drug candidates, influencing everything from formulation to bioavailability. This document outlines the theoretical and practical aspects of its solubility, provides a detailed experimental protocol for its determination, and explores its potential interactions with key cellular signaling pathways.

Introduction to this compound

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The specific compound, this compound, is a derivative with hydroxyl and methyl substitutions that can significantly influence its physicochemical properties, including solubility and biological activity. The potential for chalcones to modulate pathways such as the PI3K/Akt and NF-κB signaling cascades makes them attractive candidates for research in oncology and inflammatory diseases.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. Therefore, characterizing the solubility of a potential drug candidate like this compound in a range of solvents is essential. This data informs the selection of appropriate solvent systems for in vitro and in vivo studies, and guides the development of effective drug delivery systems.

Solubility Profile of this compound

While specific experimental solubility data for this compound is not extensively available in the public domain, a general understanding can be extrapolated from the behavior of similar phenolic compounds and chalcone derivatives. The following table presents an illustrative summary of the expected solubility of this compound in a variety of common solvents. It is important to note that these values are hypothetical and should be experimentally verified.

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Temperature (°C) |

| Water | Polar Protic | Low | 25 |

| Ethanol | Polar Protic | Moderate to High | 25 |

| Methanol | Polar Protic | Moderate to High | 25 |

| Acetone | Polar Aprotic | High | 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | 25 |

| Chloroform | Nonpolar | Low to Moderate | 25 |

| Dichloromethane | Nonpolar | Low to Moderate | 25 |

| Hexane | Nonpolar | Very Low | 25 |

Disclaimer: The data presented in this table is for illustrative purposes only and is based on the general solubility trends of structurally related chalcones. Actual experimental values may vary.

Experimental Protocols

Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a specific solvent.[1][2]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle

-

Stirring plate and magnetic stir bars

-

Conical flasks or sealed vials

-

Micropipette

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

-

Membrane filters (0.22 µm) and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C or 37 °C) and stir the suspension vigorously using a magnetic stirrer.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, turn off the stirrer and allow the undissolved solid to settle for at least 2 hours.[3]

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette.

-

Immediately filter the collected supernatant through a 0.22 µm membrane filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered solution into a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent in a vacuum oven at a suitable temperature until the solute is completely dry and a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

Record the final weight of the dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the weight of the solvent by subtracting the weight of the empty dish and the weight of the dried solute from the total weight of the dish and solution.

-

Calculate the solubility in mg/mL using the following formula:

Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of solvent in mL)

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Potential Modulation of Signaling Pathways

Chalcones have been widely reported to interact with various cellular signaling pathways implicated in cancer and inflammation. While the specific effects of this compound are yet to be fully elucidated, insights can be drawn from studies on structurally similar compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[4][5][6] Aberrant activation of this pathway is a common feature in many cancers. Several chalcone derivatives have demonstrated the ability to inhibit the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4][5][6] It is plausible that this compound could exert similar inhibitory effects.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the immune response to infection and is also implicated in inflammatory diseases and cancer.[7][8][9][10] The inhibition of NF-κB activation is a key therapeutic strategy. Numerous chalcones have been shown to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.[8][11] This action leads to a downregulation of pro-inflammatory and pro-survival genes.

Caption: Postulated inhibitory mechanism of this compound on the NF-κB pathway.

Experimental Workflow for Signaling Pathway Analysis

To investigate the effects of this compound on these signaling pathways, a series of in vitro experiments can be conducted.

Caption: A typical experimental workflow to assess the impact on cellular signaling pathways.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound and its potential biological significance. While further experimental validation is required to establish a definitive solubility profile, the provided protocol offers a robust methodology for this determination. The exploration of its potential interactions with the PI3K/Akt and NF-κB signaling pathways highlights its promise as a lead compound for the development of novel therapeutics. Future research should focus on obtaining precise solubility data and elucidating the specific molecular mechanisms through which this chalcone exerts its biological effects.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2',4-Trihydroxy-5'-methylchalcone CAS number and chemical identifiers

An In-depth Technical Guide to 2,2',4-Trihydroxy-5'-methylchalcone

This technical guide provides a comprehensive overview of the chemical properties and biological activities of this compound, a flavonoid compound of interest to researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a member of the chalcone family, which are precursors to flavonoids and isoflavonoids in plants.[1][2] These compounds are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] The specific chemical identifiers and properties for this compound are summarized in the table below. It is important to distinguish this compound from its isomer, 2,2',4'-Trihydroxychalcone, which has a registered CAS Number of 26962-50-5.[3]

| Identifier | Value | Source |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | PubChem[4] |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem[4] |

| Molecular Weight | 270.28 g/mol | PubChem[4] |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O | PubChem[4] |

| InChI Key | DALTUEQXZSBGHN-UHFFFAOYSA-N | PubChem[4] |

| CAS Number | Not available |

Biological Activity and Signaling Pathways

Research has demonstrated that 2,2',4'-trihydroxychalcone, an isomer of the subject compound, exhibits significant anti-cancer properties. Specifically, it has been shown to inhibit the proliferation, metastasis, and induce apoptosis in A549 human lung cancer cells.[5] The underlying mechanism for these effects is attributed to the suppression of the PI3K/AKT/NF-κB signaling pathway.[5]

The compound was found to decrease the expression of phosphorylated (p)-PI3K, p-AKT, and p-mTOR.[5] Furthermore, it reduced the levels of vascular endothelial growth factor (VEGF), E-selectin, and N-cadherin, which are crucial for angiogenesis and metastasis.[5] A corresponding decrease in the pro-angiogenic factor VEGF in the cell culture media was also observed.[5] By inhibiting the nuclear translocation of NF-κB, the compound effectively downregulates the transcription of genes involved in tumor apoptosis and metastasis.[5] In the context of apoptosis, it was observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic proteins Bax, cleaved PARP, and caspase-3.[5]

Caption: PI3K/AKT/NF-κB signaling pathway inhibition.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the biological activity of 2,2',4'-trihydroxychalcone on A549 cells.[5]

Cell Proliferation Assay (CCK-8)

-

A549 cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.

-

The cells were then treated with various concentrations of the chalcone compound for 24, 48, and 72 hours.

-

Following treatment, 10 µl of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plate was incubated for an additional 2 hours.

-

The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Cell Migration and Invasion Assays

-

For the migration assay, 2x10⁵ A549 cells in serum-free medium were placed in the upper chamber of a Transwell insert. The lower chamber was filled with a medium containing 10% fetal bovine serum.

-

For the invasion assay, the Transwell inserts were pre-coated with Matrigel.

-

The cells were treated with non-toxic concentrations of the chalcone compound.

-

After 24 hours of incubation, non-migrated or non-invaded cells on the upper surface of the membrane were removed.

-

The cells that had migrated or invaded to the lower surface were fixed, stained, and counted under a microscope.

Western Blot Analysis

-

A549 cells were treated with the chalcone compound at various concentrations for 24 hours.

-

Total protein was extracted from the cells using RIPA lysis buffer.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene fluoride (PVDF) membranes.

-

The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, AKT, mTOR, NF-κB, Bcl-2, Bax, etc.) overnight at 4°C.

-

After washing, the membranes were incubated with the appropriate secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for biological evaluation.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. 2,2',4'-Trihydroxychalcone | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,2'-Trihydroxy-5'-methyl chalcone | C16H14O4 | CID 459987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trihydroxychalcones for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the broader class of trihydroxychalcones, with a focus on well-researched isomers. The specific compound, 2,2',4-Trihydroxy-5'-methylchalcone, is not extensively documented in publicly available scientific literature. Therefore, this document utilizes data from closely related and structurally similar trihydroxychalcones to provide a comprehensive overview of their chemical properties, biological activities, and mechanisms of action. The InChI Key provided is for the closely related isomer, 2,4,2'-Trihydroxy-5'-methylchalcone.

InChI Key for 2,4,2'-Trihydroxy-5'-methylchalcone: DALTUEQXZSBGHN-UHFFFAOYSA-N

Introduction to Trihydroxychalcones

Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Trihydroxychalcones, which possess three hydroxyl groups on their aromatic rings, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds are investigated for their potential as therapeutic agents in various diseases, including cancer, inflammation, and neurodegenerative disorders. Their biological effects are often attributed to their antioxidant properties and their ability to modulate key cellular signaling pathways.

Quantitative Biological Data

The biological activity of trihydroxychalcones has been quantified in numerous studies. The following tables summarize key findings for prominent trihydroxychalcone isomers, providing insights into their therapeutic potential.

Table 1: Anticancer Activity of Selected Trihydroxychalcones

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| 2',4',4'-Trihydroxychalcone (Isoliquiritigenin) | A549 (Lung Cancer) | MTT Assay | Not explicitly quantified in the provided text, but showed significant inhibitory effect. | [1] |

| 2',4',4'-Trihydroxychalcone | WiDr (Colon Cancer) | MTT Assay | 2.66 µg/mL | [2] |

| 2',4',4'-Trihydroxychalcone | HeLa (Cervical Cancer) | MTT Assay | 8.53 µg/mL | [2] |

| 2,2',4'-Trihydroxychalcone | A549 (Lung Cancer) | CCK-8 Assay | Showed concentration-dependent inhibition. | [1] |

Table 2: Enzyme Inhibitory Activity of Selected Trihydroxychalcones

| Compound | Enzyme | Substrate | IC50 Value | Reference |

| 2',4',6'-Trihydroxychalcone | Tyrosinase | L-tyrosine | High inhibitory effect (specific IC50 not provided in the abstract) | [3] |

| 2,2',4,4',6'-Pentahydroxychalcone | Tyrosinase | L-tyrosine | 1 µM | [3] |

| 2,4,6-Trihydroxychalcone derivatives (e.g., compound 4a) | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.27 ± 0.01 μM | [4] |

Experimental Protocols

The synthesis of trihydroxychalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. Below are detailed experimental protocols for the synthesis and a common biological assay.

General Synthesis of Trihydroxychalcones via Claisen-Schmidt Condensation

This protocol describes a general method for synthesizing trihydroxychalcones, which can be adapted for the synthesis of this compound by selecting the appropriate substituted acetophenone and benzaldehyde.

Materials:

-

A substituted 2-hydroxyacetophenone (e.g., 2,4-dihydroxy-5-methylacetophenone)

-

A substituted benzaldehyde (e.g., 2-hydroxybenzaldehyde)

-

Ethanol

-

Aqueous Potassium Hydroxide (60% w/w)

-

Hydrochloric acid (cold, dilute)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve the substituted 2-hydroxyacetophenone (1.0 eq.) in ethanol in a round-bottom flask.

-

Add the aqueous potassium hydroxide solution (typically 2-3 eq.) to the flask and stir the mixture at room temperature for approximately 10 minutes.

-

Add the substituted benzaldehyde (1.0-1.2 eq.) to the reaction mixture.

-

Heat the mixture to 85°C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

-

Acidify the mixture to a pH of approximately 4 using cold, dilute hydrochloric acid. A precipitate will form.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure trihydroxychalcone.[5]

Workflow for Chalcone Synthesis:

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of trihydroxychalcones on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Trihydroxychalcone stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the trihydroxychalcone in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Several trihydroxychalcones have been shown to exert their biological effects by modulating key intracellular signaling pathways. The PI3K/Akt/NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and is often dysregulated in cancer.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

Studies on 2,2',4'-trihydroxychalcone have demonstrated its ability to suppress the PI3K/Akt/NF-κB signaling pathway in human lung cancer cells.[1] This inhibition leads to a cascade of downstream effects, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3. Furthermore, the inhibition of this pathway can reduce the expression of proteins involved in metastasis, such as matrix metalloproteinases (MMPs), and angiogenesis, such as vascular endothelial growth factor (VEGF).[1]

Diagram of the PI3K/Akt/NF-κB Signaling Pathway Inhibition by Trihydroxychalcone:

Conclusion

Trihydroxychalcones represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their demonstrated anticancer, anti-inflammatory, and enzyme-inhibitory activities, coupled with their relatively straightforward synthesis, make them attractive candidates for further investigation. The modulation of critical signaling pathways, such as the PI3K/Akt/NF-κB cascade, provides a mechanistic basis for their observed biological effects. Future research should focus on the synthesis and evaluation of a wider range of trihydroxychalcone derivatives, including the specifically mentioned but understudied this compound, to fully elucidate their structure-activity relationships and therapeutic potential.

References

- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2',4,4'-trihydroxychalcone synthesis - chemicalbook [chemicalbook.com]

Predicted Biological Activities of 2,2',4-Trihydroxy-5'-methylchalcone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of open-chain flavonoids, are recognized for their diverse and potent biological activities. This technical guide explores the predicted biological activities of 2,2',4-Trihydroxy-5'-methylchalcone based on evidence from structurally similar chalcone derivatives. Drawing on existing research, this document outlines potential antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are visualized. All quantitative data from cited studies on related compounds are summarized for comparative analysis, offering a predictive framework for the therapeutic potential of this compound.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, widely distributed in the plant kingdom.[1][2] Their basic structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for a wide range of pharmacological activities.[1][2] These activities include, but are not limited to, antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects.[3][4][5] The specific biological functions of a chalcone are largely determined by the substitution pattern on its aromatic rings.

This whitepaper focuses on the predicted biological activities of this compound. While direct experimental data for this specific molecule is limited, its structural similarity to other well-studied trihydroxychalcones allows for informed predictions of its potential therapeutic applications. By examining the activities of analogous compounds, we can infer the likely biological profile of this compound and identify promising avenues for future research.

Predicted Biological Activities

Antioxidant Activity

The polyhydroxylated nature of chalcones contributes significantly to their antioxidant properties.[6] The hydroxyl groups can act as hydrogen donors to neutralize free radicals, thus mitigating oxidative stress. Structurally similar compounds like 2',4',4-trihydroxychalcone have demonstrated potent antioxidant activity.[1][7] It is therefore highly probable that this compound also possesses significant radical-scavenging capabilities.

Anti-inflammatory Activity

Many chalcones exhibit anti-inflammatory effects by modulating key inflammatory pathways. For instance, various trihydroxychalcones have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages.[6][8] The chalcone 2,2',5'-trihydroxychalcone has been observed to inhibit LPS-stimulated TNF-α and IL-6 secretion in microglia.[3][4] These findings suggest that this compound could be a potent anti-inflammatory agent.

Anticancer Activity

The anticancer potential of chalcones is a significant area of research. They have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis across various cancer cell lines, including breast and prostate cancer.[6][9] The antitumor effects of some chalcones are mediated through the modulation of cell cycle regulators and interaction with estrogen receptors.[6] For example, 2,2',4'-trihydroxychalcone has demonstrated inhibitory effects on A549 human lung cancer cells by suppressing the PI3K/AKT/NF-κB signaling pathway.[10]

Enzyme Inhibition

Chalcones are known to inhibit a variety of enzymes. For instance, different hydroxychalcones have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[11] Additionally, some chalcone derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a potential target for the treatment of type 2 diabetes.[12] Given these precedents, this compound may also exhibit inhibitory activity against various enzymes.

Quantitative Data on Structurally Similar Chalcones

The following tables summarize the quantitative data for biological activities of chalcones structurally related to this compound.

Table 1: Enzyme Inhibition by Structurally Similar Chalcones

| Compound | Target Enzyme | IC50 Value | Source |

| 2',4',4-Trihydroxychalcone | Butyrylcholinesterase | 26.55 ± 0.55 µg/mL | [1] |

| 2,2',4,4',6'-Pentahydroxychalcone | Tyrosinase | 1 µM | [11] |

| 2,4,6-Trihydroxychalcone derivative (4a) | PTP1B | 0.27 ± 0.01 µM | [12] |

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

Add various concentrations of the test compound to a 96-well microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Ascorbic acid is commonly used as a positive control.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)

This assay measures the amount of nitrite, a stable product of nitric oxide, in cell culture supernatants.

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., RAW 264.7 cells) in a suitable medium.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Incubate for a further period (e.g., 24 hours).

-

-

Assay Procedure:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for a short period (e.g., 10 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined from the standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

MTT Assay for Cell Viability (Anticancer Activity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

-

Visualizations of Signaling Pathways and Workflows

Predicted Anti-inflammatory Signaling Pathway

Caption: Predicted inhibition of the NF-κB signaling pathway.

General Experimental Workflow for In Vitro Activity Screening

Caption: Workflow for assessing biological activities.

Conclusion

Based on the extensive evidence from structurally related trihydroxychalcones, it is predicted that this compound possesses a promising profile of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. The provided quantitative data from analogous compounds serves as a valuable reference for anticipating its potency. The detailed experimental protocols and pathway visualizations in this guide offer a solid foundation for researchers and drug development professionals to initiate further investigation into the therapeutic potential of this specific chalcone. Future in vitro and in vivo studies are warranted to validate these predictions and elucidate the precise mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. The Plant-Derived Chalcone 2,2',5'-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2',3',4'-Trihydroxychalcone | 1482-74-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of hydroxyl and methyl groups in chalcone bioactivity

An In-depth Technical Guide on the Role of Hydroxyl and Methyl Groups in Chalcone Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry due to their synthetic accessibility and wide spectrum of biological activities.[1][2] The bioactivity of the chalcone scaffold can be extensively modified by substituting its two aromatic rings (A and B). Among the most common and influential substituents are hydroxyl (–OH) and methyl (–CH₃) or methoxy (–OCH₃) groups. These functional groups profoundly impact the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, thereby modulating its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) conferred by hydroxyl and methyl/methoxy groups, presents quantitative data from key studies, details relevant experimental protocols, and visualizes associated signaling pathways.

The Pivotal Role of Hydroxyl (–OH) Groups

Hydroxyl groups are key determinants of chalcone bioactivity, primarily through their ability to donate hydrogen atoms and participate in hydrogen bonding. Their number and position on the aromatic rings are critical.

Antioxidant and Radical Scavenging Activity

The antioxidant capacity of chalcones is strongly correlated with the presence and arrangement of hydroxyl groups.

-

Number of Groups: An increased number of hydroxyl groups generally enhances antioxidant activity.[3] Polyhydroxylated chalcones are often potent radical scavengers.[4][5]

-

Positional Importance: The most effective radical scavengers typically have two neighboring hydroxyl groups (a catechol moiety), often on the B-ring.[4][6] For instance, a 3,4-dihydroxy substitution pattern on ring B is considered one of the best combinations for high antioxidant activity.[6] The presence of a 2'-hydroxy group on the A-ring has also been noted for its contribution to antioxidant effects.[6][7]

Anticancer and Cytotoxic Activity

Hydroxylation patterns are crucial for the anticancer potential of chalcones, influencing their ability to induce apoptosis and inhibit cell proliferation.

-

Induction of Apoptosis: Isoliquiritigenin (2′,4′,4-trihydroxychalcone) induces apoptosis in cancer cells by modulating the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[8]

-

Enzyme Inhibition: Chalcones with three or more hydroxyl groups have shown potent inhibition of enzymes like xanthine oxidase (XO), which is involved in ROS generation.[4]

Anti-inflammatory and Antimicrobial Activity

Hydroxyl groups contribute significantly to the anti-inflammatory and antimicrobial properties of chalcones.

-

Anti-inflammatory Effects: The 2'-hydroxy group is considered an important structural feature for developing anti-inflammatory effects.[6]

-

Antimicrobial Effects: The antimicrobial activity of chalcones is often enhanced by the presence of hydroxyl groups. An increase in the number of hydroxyl groups can improve butyrylcholinesterase inhibitory and antimicrobial activity.[3] The antibacterial activity against S. aureus has been shown to depend on a free hydroxyl group at the 4-position in ring A.

The Modulating Influence of Methyl (–CH₃) and Methoxy (–OCH₃) Groups

Methyl and methoxy groups primarily influence the lipophilicity and steric properties of chalcones, which in turn affects their interaction with cellular targets and membranes.

Anticancer and Cytotoxic Activity

Methoxy groups can positively affect the antitumor activity of chalcones.[7] For example, 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone has been identified as a potent inhibitor of the NF-κB pathway, a key target in cancer therapy.[9][10] However, in some contexts, electron-donating groups like methyl have been found to decrease the intrinsic activity of the chalcone's electrophile.

Antimalarial Activity

In the context of antimalarial activity, alkoxylated (including methoxy) chalcones have been found to be more active than their corresponding hydroxylated analogues.[11][12] This highlights that the ideal substitution pattern is highly dependent on the specific biological target.

Antimicrobial and Antioxidant Activity

In contrast to their role in some anticancer activities, methoxy groups often decrease the antimicrobial and antioxidant effects of chalcones compared to hydroxyl groups.[3][7] For example, while 2′,4′,4-Trihydroxychalcone was found to be a potent antioxidant and antimicrobial agent, methoxy-substituted analogues showed reduced activity.[13]

Quantitative Data on Chalcone Bioactivity

The following tables summarize quantitative data from various studies, illustrating the impact of hydroxyl and methyl/methoxy substitutions.

Table 1: Anticancer/Cytotoxic Activity of Substituted Chalcones

| Chalcone Derivative | Cell Line(s) | IC₅₀ (µM) | Source(s) |

| Licochalcone A | B-16 (mouse melanoma) | 25.89 | [14] |

| Licochalcone A | 3T3 (mouse fibroblast) | 33.42 | [14] |

| 4-Methoxychalcone | B-16 (mouse melanoma) | 50.15 | [14] |

| 4-Methoxychalcone | 3T3 (mouse fibroblast) | 64.34 | [14] |

| 2',4',4-Trihydroxychalcone (Isoliquiritigenin) | Various Cancer Cells | Varies | [15] |

| 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone | Lung Cancer Cells | Potent Cytotoxicity | [10] |

| α-phthalimido-chalcone (Trimethoxy derivative) | Hep G2 / MCF-7 | 1.62 / 1.88 |

Table 2: Antioxidant Activity of Substituted Chalcones

| Chalcone Derivative | Assay | IC₅₀ (µM) or % Inhibition | Source(s) |

| 2',4',4-Trihydroxychalcone | Butyrylcholinesterase | 26.55 µg/mL | [13] |

| Pentahydroxy-substituted chalcone | HOCl Scavenging | 1 | [6] |

| Chalcone 4b (2'-hydroxy, 2x -OH on ring B) | DPPH Scavenging | 82.4% Inhibition | [7] |

| Chalcone 4b (2'-hydroxy, 2x -OH on ring B) | Lipid Peroxidation | 82.3% Inhibition | [7] |

| JVF3 (Flavone) | DPPH Scavenging | 61.4 | [16] |

| JVC2 (Chalcone) | Lipid Peroxidation | 33.64 | [16] |

Table 3: Antimicrobial Activity of Substituted Chalcones

| Chalcone Derivative | Microorganism | MIC (µg/mL) | Source(s) |

| Methoxy-chalcone | S. aureus, M. luteus, B. subtilis | 3.13 - 12.5 | |

| 4'-hydroxy-4-methyl chalcone | S. aureus ATCC 29213 | 32 | [2] |

| Polyhydroxylated chalcones | Methicillin-resistant S. aureus | 6.25 - 250 | [5] |

Signaling Pathways Modulated by Chalcones

Chalcones exert their biological effects by modulating a variety of intracellular signaling pathways critical to cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation and carcinogenesis.[1] Several chalcones have been shown to suppress NF-κB activation, thereby inhibiting the expression of inflammatory mediators like iNOS, COX-2, and TNF-α.[1][17]

Caption: Inhibition of the NF-κB pathway by substituted chalcones.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival. Chalcones like isoliquiritigenin (ISL) can induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR pathway, leading to decreased expression of anti-apoptotic proteins.[8]

Caption: Modulation of the PI3K/Akt/mTOR pathway by Isoliquiritigenin.

Key Experimental Protocols

The biological evaluation of chalcones relies on a set of standardized in vitro assays.

Synthesis: Claisen-Schmidt Condensation

This is the most common method for synthesizing the chalcone scaffold.[4][13]

-

Principle: An aldol condensation between a substituted acetophenone and a substituted benzaldehyde under basic or acidic conditions.

-

General Procedure (Base-catalyzed):

-

Dissolve the substituted acetophenone (1 equivalent) in a suitable solvent like ethanol.

-

Add the substituted benzaldehyde (1 equivalent) to the solution.

-

While stirring, add a solution of a base (e.g., aqueous NaOH or KOH) dropwise.[18]

-

Continue stirring the reaction mixture at room temperature for a specified time (e.g., overnight).[18]

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.[18]

-

Filter the solid product, wash with water, and purify by recrystallization from a solvent like ethanol.

-

-

Note: For polyhydroxylated chalcones, hydroxyl groups may require protection (e.g., with MOMO groups) prior to condensation, followed by a deprotection step.[4]

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[14][19][20]

-

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.[14][19]

-

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, Hep-2, 3T3) in a 96-well plate at a specific density (e.g., 1-3 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[14][19]

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test chalcones (e.g., 5 to 50 µg/mL). Include a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).[14][21]

-

Incubation: Incubate the plates for a further 48-72 hours.[14][19]

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 5 mg/mL). Incubate for 4 hours to allow formazan crystal formation.[14][19]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Measurement: Read the absorbance of the solution on a microplate reader at a specific wavelength (e.g., 550-570 nm).[14][20]

-

Calculation: Calculate the percentage of cytotoxicity or viability relative to the negative control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

-

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This is a common, rapid, and simple method to evaluate the ability of a compound to act as a free radical scavenger.[16][22][23]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm.[16]

-

Methodology:

-

Prepare a stock solution of DPPH in a solvent like methanol (e.g., 100-150 µM).[16][23]

-

Prepare various concentrations of the test chalcones and a standard antioxidant (e.g., Ascorbic acid, Trolox).[16][18]

-